Stobadine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

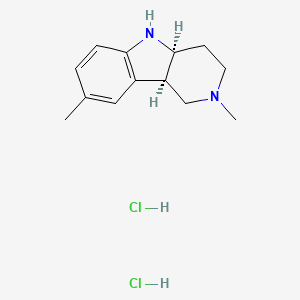

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLFAMANDIWUKH-JBUFHSOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Stobadine dihydrochloride is synthesized through a multi-step process involving the cyclization of appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its purest form .

Chemical Reactions Analysis

Radical Scavenging Reactions

Stobadine dihydrochloride demonstrates exceptional radical scavenging capabilities, primarily through hydrogen atom donation from its pyridoindole structure .

Key Radical Interactions:

-

Hydroxyl Radical Reaction :

The reaction with - OH proceeds via second-order kinetics () , forming a stable nitroxyl radical detected via EPR . This intermediate further reacts with oxygen to yield oxidized derivatives (e.g., 5-N-O- ) .

Oxidation Reactions

Oxidative transformations significantly alter stobadine’s pharmacological profile.

Oxidation Pathways:

-

Mechanistic Insight :

Oxidation at the 5-N position generates metabolites with retained radical scavenging activity but altered pharmacokinetics .

Reduction Reactions

Reductive processes are pivotal in stobadine’s synthesis and metabolic detoxification.

Synthetic Reduction:

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Catalytic dehalogenation | , Pd/C | Tritium-labeled stobadine | Preclinical tracer studies |

-

Tritium Labeling :

Catalytic reductive dehalogenation of 6-bromo-stobadine replaces bromine with tritium, enabling radiometric tracking in pharmacokinetic studies .

Substitution Reactions

Functional group modifications enhance stobadine’s therapeutic utility.

Notable Substitutions:

| Position Modified | Reagent | Product | Application |

|---|---|---|---|

| 6-C position | Bromine | 6-Bromo-stobadine | Intermediate for labeling |

| Indole NH | Alkyl halides | N-Alkylated derivatives | Structure-activity studies |

Stability and Decomposition

Environmental factors critically influence stobadine’s reactivity:

-

Light Sensitivity : Rapid decomposition under daylight via photooxidation .

-

Oxygen Sensitivity : Autoxidation in aqueous solutions forms dimeric products .

Metabolic Reactions

Hepatic metabolism involves cytochrome P450-mediated oxidation, yielding:

-

Primary Metabolites : 7-Hydroxy-stobadine (active)

Kinetic Parameters of Key Reactions:

| Reaction | Rate Constant () | Half-life () | Conditions |

|---|---|---|---|

| - OH scavenging | - | Aqueous buffer, pH 7.4 | |

| Autoxidation | 6.4 hours | 25°C, atmospheric O₂ |

Scientific Research Applications

Chemistry

Stobadine dihydrochloride serves as a model compound for studying antioxidant mechanisms within the class of pyridoindoles. It is utilized in research focusing on the biochemical pathways involved in oxidative stress and the efficacy of various antioxidants.

Biology

In biological studies, this compound has been instrumental in investigating cellular responses to oxidative stress. It has demonstrated protective effects on various cell types against oxidative damage and has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase .

Medicine

This compound has potential therapeutic applications in treating conditions associated with oxidative stress, including:

- Cardiovascular Diseases : Its cardioprotective properties have been highlighted in studies demonstrating its ability to protect heart tissue from ischemic damage.

- Neurodegenerative Disorders : Research indicates that stobadine may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Industry

Due to its antioxidant properties, this compound is considered a potential additive in products requiring oxidative stability. This includes food preservation and cosmetic formulations where maintaining product integrity is crucial.

Case Studies and Research Findings

- Antioxidant Efficacy : A study involving human umbilical vein endothelial cells (HUVEC) demonstrated that stobadine did not significantly decrease cell viability at concentrations up to 200 µM but showed protective effects against oxidative stress-induced damage .

- Pharmacokinetic Studies : Research involving pharmacokinetic assessments of this compound revealed significant tissue distribution in organs such as the lung, brain, and liver following intravenous administration in rat models. The compound exhibited a half-life of approximately 78 minutes post-administration .

- Radioprotective Effects : In vitro studies suggested that stobadine could protect cells from radiation-induced damage, indicating potential applications in radiotherapy settings .

Mechanism of Action

Stobadine dihydrochloride exerts its effects primarily through its antioxidant activity. The compound scavenges reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The indolic nitrogen center plays a crucial role in its radical scavenging efficiency. Additionally, this compound may interact with other antioxidants, such as vitamin E, to enhance its protective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs: SMe1EC2

A derivative of stobadine, SMe1EC2 (2-ethoxycarbonyl-8-methoxy-pyridoindole), was engineered to enhance antioxidant activity while reducing side effects. Key comparative findings include:

Functional Comparison with Antioxidant Standards: Trolox

Stobadine’s antioxidant performance was benchmarked against Trolox , a water-soluble vitamin E analog, in erythrocytes exposed to AAPH-induced peroxyl radicals:

| Compound | Radical Scavenging Efficiency | Lipid Peroxidation Inhibition | Reference |

|---|---|---|---|

| This compound | Superior to Trolox | 85–90% inhibition at 10 μM | |

| Trolox | Baseline (100% relative) | 70–75% inhibition at 10 μM |

Stobadine’s pyridoindole backbone enables dual mechanisms: direct radical neutralization and stabilization of membrane-bound antioxidants like α-tocopherol .

Contrast with Other Dihydrochloride Compounds

While stobadine shares the dihydrochloride salt formulation with several pharmacologically distinct agents, its therapeutic niche remains unique:

Stobadine’s specificity for oxidative stress pathways distinguishes it from antimicrobial or chelating dihydrochlorides.

Pharmacokinetic and Toxicological Profile

- Absorption/Distribution : In rats, stobadine achieves peak plasma concentrations within 1–2 hours post-administration, with high affinity for cardiac and hepatic tissues .

- Metabolism : Hepatic oxidation yields N-oxide and hydroxylated metabolites, which retain partial antioxidant activity .

- Toxicity: Acute toxicity studies in mice reveal an LD50 of 98 mg/kg (oral) and 45 mg/kg (intravenous), underscoring the need for dose optimization .

Biological Activity

Stobadine dihydrochloride, a derivative of hexahydropyridoindole, is recognized for its significant biological activity , particularly its antioxidant properties. This compound has been extensively studied for its effects on various biological systems, revealing insights into its mechanisms of action, pharmacokinetics, and therapeutic potential.

Target and Mode of Action

this compound primarily acts as an antagonist of the ADRA1 (Adrenergic receptor alpha-1) . By inhibiting this receptor, it modulates various physiological responses related to oxidative stress and cellular signaling pathways.

Biochemical Pathways

The compound plays a crucial role in biochemical reactions by scavenging reactive oxygen species (ROS), thus preventing oxidative damage to biomolecules such as DNA, proteins, and lipids. It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase, contributing to the overall antioxidant capacity of cells.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound can be administered both intravenously and orally in animal models. These studies have shown that the compound exhibits favorable absorption characteristics and bioavailability, which are critical for its therapeutic efficacy.

Cellular Effects

This compound exerts various effects on different cell types:

- Gene Expression Modulation : It influences the expression of genes involved in oxidative stress response, enhancing cellular resilience against oxidative damage.

- Cell Signaling : The compound affects key signaling pathways that regulate cell survival and apoptosis, thereby impacting cellular metabolism and function .

Comparative Studies

Recent studies have compared this compound with its structural analogs to evaluate their antioxidant efficacy. For instance, SMe1EC2, a low-basicity derivative of stobadine, demonstrated superior antioxidant properties in certain experimental setups. In stimulated macrophages, SMe1EC2 inhibited reactive oxygen species (ROS) production more effectively than stobadine at similar concentrations .

| Compound | Antioxidant Activity | Cell Type | Observations |

|---|---|---|---|

| Stobadine | Moderate | HUVEC | No cytotoxic effect at <200 µM |

| SMe1EC2 | High | RAW264.7 | Inhibited ROS production by up to 50% |

| SMe1EC2 | Higher | HUVEC-ST | Slight stimulation of cell migration at 50 µM |

Case Studies

A variety of case studies have explored the practical applications of this compound in clinical settings:

- Protective Effects Against Hemolysis : In vitro studies indicated that stobadine effectively protected red blood cells from free radical-induced hemolysis. Its efficiency was noted to vary depending on the type of radical initiator used .

- Cancer Cell Proliferation : Extracts containing stobadine were evaluated for their effects on cancer cell lines (e.g., MCF-7 and HeLa). Results showed that stobadine could inhibit proliferation at specific concentrations while enhancing the antioxidant capacity of these extracts .

- Metabolomic Profiling : Studies on phenolic extracts from grape species revealed that compounds like stobadine could prevent DNA damage caused by free radicals, supporting its potential use in cancer prevention strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.